![molecular formula C18H11N3 B14332013 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile CAS No. 101341-02-0](/img/structure/B14332013.png)
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile is a heterocyclic compound featuring a pyrrole ring substituted with a cyanophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
化学反応の分析
Types of Reactions
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce amine-substituted compounds.
科学的研究の応用
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The pyrrole ring and the cyanophenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4-(1H-Pyrrol-1-yl)benzonitrile: This compound is structurally similar but lacks the cyanophenyl group.
4-(2,5-Dimethyl-1-pyrrolyl)benzonitrile: Another similar compound with methyl substitutions on the pyrrole ring.
Uniqueness
4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile is unique due to the presence of both the cyanophenyl group and the pyrrole ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that may not be achievable with other similar compounds .
特性
CAS番号 |
101341-02-0 |
|---|---|
分子式 |
C18H11N3 |
分子量 |
269.3 g/mol |
IUPAC名 |
4-[1-(4-cyanophenyl)pyrrol-3-yl]benzonitrile |
InChI |
InChI=1S/C18H11N3/c19-11-14-1-5-16(6-2-14)17-9-10-21(13-17)18-7-3-15(12-20)4-8-18/h1-10,13H |
InChIキー |
ATTVJCICCUBYQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=CN(C=C2)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)

![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)
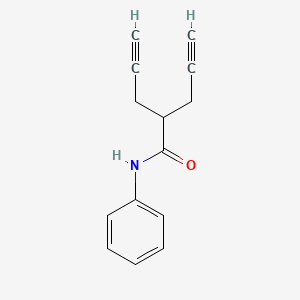
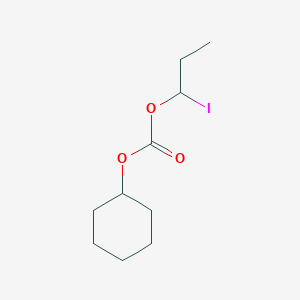
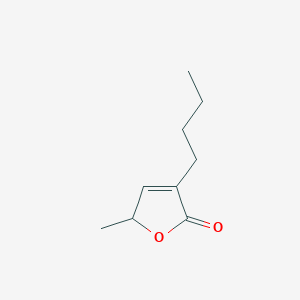
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
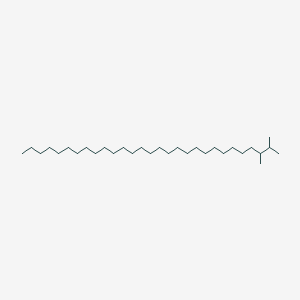
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)

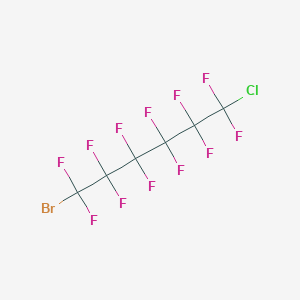
![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
